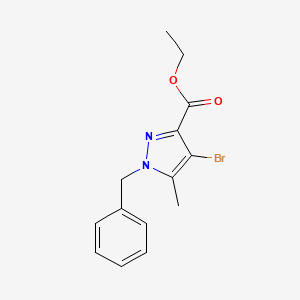

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-4-bromo-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-3-19-14(18)13-12(15)10(2)17(16-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVGAOABAMSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743535 | |

| Record name | Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262415-66-6 | |

| Record name | Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

An In-Depth Technical Guide to the Synthesis of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemical research, renowned for its versatile biological activities.[1][2] Derivatives of pyrazole are integral components of drugs with anti-inflammatory, anticancer, and neurological applications. The target molecule, Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate, represents a highly functionalized intermediate. The strategic placement of its substituents—a benzyl group for modulating electronic properties, a bromine atom at the C4 position for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), and an ethyl ester for further derivatization—makes it an exceptionally valuable building block for creating diverse chemical libraries for drug discovery.[3][4] This guide provides a comprehensive, field-proven methodology for its synthesis, emphasizing the rationale behind each procedural step.

Strategic Overview of the Synthetic Pathway

The synthesis of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate is most effectively approached via a three-step linear sequence. This strategy ensures high purity and yield at each stage, beginning with the construction of the core pyrazole heterocycle, followed by sequential functionalization.

The chosen pathway is as follows:

-

Step I: Knorr-Type Cyclocondensation to form the pyrazole core, yielding Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

-

Step II: N-Alkylation to introduce the benzyl protecting and modulating group, yielding Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

-

Step III: Electrophilic Bromination to install the bromine atom at the C4 position, yielding the final target compound.

This sequence is logical because the C4 position of the pyrazole ring becomes highly activated for electrophilic substitution after the N-alkylation step, ensuring regioselective bromination.[5]

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Mechanistic Insight

The formation of the pyrazole ring is achieved through the cyclocondensation reaction of a β-dicarbonyl compound, ethyl 2,4-dioxopentanoate (ethyl acetoacetylacetate), with hydrazine. This classic reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of a simple hydrazine hydrate in an acidic alcohol medium provides excellent yields for this transformation.[6]

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of ethyl 2,4-dioxopentanoate (1.0 eq, e.g., 15.8 g, 100 mmol) in ethanol (100 mL).

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Slowly add hydrazine monohydrate (1.1 eq, e.g., 5.5 mL, 110 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up and Isolation: Pour the reaction mixture into 100 mL of cold water. A white precipitate should form. If not, reduce the volume of ethanol under reduced pressure.

-

Filter the resulting solid using a Büchner funnel, wash the cake with cold water (2 x 30 mL), and dry under vacuum.

-

The crude product, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, is typically obtained as a white solid with sufficient purity for the next step.[6] Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Part 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Mechanistic Insight

N-alkylation of pyrazoles can lead to a mixture of regioisomers. However, the N-benzylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate under basic conditions with benzyl chloride proceeds with high regioselectivity. The reaction is an SN2 substitution where the pyrazole anion, formed by deprotonation with a mild base like potassium carbonate, acts as the nucleophile. Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the pyrazole N-H without causing hydrolysis of the ethyl ester.[7][8] Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates SN2 reactions.[7]

Caption: Mechanism of the N-benzylation step.

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 15.4 g, 100 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 27.6 g, 200 mmol) in acetonitrile (150 mL).

-

Reagent Addition: Add benzyl chloride (1.2 eq, e.g., 13.9 mL, 120 mmol) to the suspension via a syringe.

-

Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 10-12 hours, or until TLC analysis indicates complete consumption of the starting material.[7]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate as a pure product.[7]

Part 3: Synthesis of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Mechanistic Insight

The final step is the electrophilic aromatic substitution at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich and readily undergoes substitution. The C4 position is the most nucleophilic and sterically accessible site for electrophilic attack in 1,5-disubstituted pyrazoles.[5] N-Bromosuccinimide (NBS) is the brominating agent of choice as it provides a source of electrophilic bromine ("Br+") and is safer and easier to handle than elemental bromine.[9] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at a controlled temperature to prevent side reactions.[9]

Detailed Experimental Protocol

-

Reaction Setup: Dissolve Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq, e.g., 24.4 g, 100 mmol) in dimethylformamide (DMF, 150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add N-bromosuccinimide (NBS) (1.1 eq, e.g., 19.6 g, 110 mmol) in small portions over 30 minutes, keeping the temperature below 5 °C.[9]

-

Reaction Execution: Continue stirring the reaction mixture at 0 °C for an additional 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Quench the reaction by pouring the mixture into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the final product, Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate, as a white to cream crystalline powder.

Data Summary and Reagent Table

| Step | Starting Material | Reagent(s) | Solvent | Product | Typical Yield |

| I | Ethyl 2,4-dioxopentanoate | Hydrazine Hydrate | Ethanol | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 75-85%[6] |

| II | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Benzyl Chloride, K₂CO₃ | Acetonitrile | Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | 80-90%[7] |

| III | Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | N-Bromosuccinimide (NBS) | DMF | Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 85-95%[9] |

Conclusion

This guide details a robust and reproducible three-step synthesis for Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate. The methodology relies on well-established, high-yielding reactions, employing readily available and manageable reagents. By understanding the mechanistic principles behind each transformation—from the initial Knorr cyclization to the regioselective N-alkylation and final electrophilic bromination—researchers can confidently and efficiently produce this key synthetic intermediate, paving the way for the development of novel pharmaceutical and agrochemical compounds.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.[Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.[Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.[Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.[Link]

-

An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal.[Link]

-

The Bromination of Pyrazabole. DTIC.[Link]

-

Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.[Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing.[Link]

-

Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Charkit.[Link]

- Conversion of 2-pyrazolines to pyrazoles using bromine.

-

Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. PMC - NIH.[Link]

-

Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate.[Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.[Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.[Link]

-

View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Sociedad Química de México.[Link]

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC - NIH.[Link]

-

Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry.[Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.[Link]

-

Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Thieme.[Link]

-

Ethyl 1-benzyl-3-(4-bromo-phen-yl)-1H-pyrazole-5-carboxyl-ate. PubMed.[Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. PubMed.[Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.[Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. ResearchGate.[Link]

- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.org.mx [scielo.org.mx]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Pyrazole Derivatives

Abstract: Pyrazole derivatives form the structural core of a multitude of compounds vital to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Their biological activity and physical properties are intrinsically linked to their molecular structure, substitution pattern, and electronic distribution.[4][5] Consequently, a robust and unambiguous structural characterization is not merely a procedural step but the cornerstone of discovery and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven approach to the spectroscopic characterization of substituted pyrazoles. We move beyond rote protocols to explain the causality behind experimental choices, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to build a self-validating analytical framework.

The Analytical Keystone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of the carbon-hydrogen framework of pyrazole derivatives.[6] It provides definitive information on the substitution pattern, isomeric and tautomeric forms, and the electronic environment of the molecule.

Causality of NMR in Pyrazole Analysis

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape. One nitrogen is a "pyrrole-like" NH group, capable of donating a proton, while the other is a "pyridine-like" nitrogen, which is basic and can accept a proton.[4] This duality governs the chemical shifts and is the root of the most common challenge in pyrazole characterization: annular tautomerism .

When the N1 position is unsubstituted, the proton can rapidly exchange between the two nitrogen atoms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) will average out, often leading to broadened signals or ambiguity in assignment.[4][7] Understanding this phenomenon is critical for accurate interpretation.

¹H NMR Spectroscopy: Mapping the Protons

Expert Insight: The proton chemical shifts are highly sensitive to the electronic effects of substituents. Electron-withdrawing groups (e.g., -NO₂, -CN) deshield adjacent protons, shifting them downfield (higher ppm), while electron-donating groups (e.g., -NH₂, -OCH₃) cause an upfield shift.[5]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles [8][9]

| Proton Position | Typical Chemical Shift (ppm) | Causality & Notes |

| N-H | 8.0 - 13.0 (often broad) | Highly variable and solvent-dependent. Signal broadening or disappearance is common due to rapid chemical exchange with other pyrazole molecules or trace water.[7][10] |

| H-3 | 7.5 - 8.5 | Adjacent to the pyridine-like nitrogen; generally deshielded. Sensitive to N1 and C4 substituents. |

| H-4 | 6.0 - 7.0 | Typically a triplet (if H-3 and H-5 are present). Its shift is influenced by substituents at all other positions.[10][11] |

| H-5 | 7.0 - 8.0 | Adjacent to the pyrrole-like nitrogen. Generally more shielded than H-3 but highly dependent on tautomeric form. |

| Substituent Protons | Variable | Alkyl groups typically appear at 1.0-3.0 ppm. Aromatic protons on substituents appear in the 7.0-8.5 ppm range.[8] |

Note: Data is illustrative and can vary significantly based on solvent and specific molecular structure.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expert Insight: Like ¹H NMR, ¹³C chemical shifts are diagnostic of the electronic environment. The C3 and C5 carbons are particularly informative for distinguishing between tautomers, as their chemical shifts can differ significantly.[4][12] In cases of fast tautomeric exchange, these signals may broaden or merge.[4]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles [8][13][14]

| Carbon Position | Typical Chemical Shift (ppm) | Causality & Notes |

| C-3 | 135 - 155 | Generally the most downfield carbon of the pyrazole ring. Its position is highly sensitive to the tautomeric form present.[12] |

| C-4 | 100 - 115 | The most shielded ring carbon. Less affected by tautomerism than C3 and C5. |

| C-5 | 125 - 145 | Chemical shift is highly dependent on tautomerism. In one tautomer it may be significantly shielded relative to the other.[4] |

| Substituent Carbons | Variable | Carbonyls (C=O) at 160-180 ppm. Aromatic carbons at 120-150 ppm.[15] |

Note: Data is illustrative and can vary significantly based on solvent and specific molecular structure.

Experimental Protocol: NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as its hydrogen-bond accepting nature can sometimes slow proton exchange, and the N-H proton is more readily observed.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Filter if any particulate matter is present.

-

-

Instrument Setup & Acquisition:

-

Use a spectrometer of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[8]

-

Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[8]

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.[8]

-

-

Advanced Analysis (If Ambiguity Exists):

-

Low-Temperature NMR: If tautomerism is suspected (broad C3/C5 signals), gradually lower the sample temperature (e.g., in 10-20 K decrements). Causality: Lowering the temperature slows the rate of proton exchange, potentially resolving the averaged signals into distinct sets for each tautomer.[7]

-

2D NMR (HSQC/HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for piecing together the molecular structure. For example, the H4 proton will show a correlation to both C3 and C5, definitively linking that part of the ring.[7]

-

-

Diagram 1: NMR Workflow for Structural Elucidation

Caption: Workflow for NMR analysis of pyrazole derivatives.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a synthesized pyrazole derivative.[16] Furthermore, its fragmentation patterns provide a secondary layer of structural verification, acting as a molecular fingerprint.

Causality of Pyrazole Fragmentation

Under techniques like Electron Impact (EI), the pyrazole ring undergoes characteristic fragmentation pathways. Understanding these pathways allows one to rationalize the observed mass spectrum and gain confidence in the structure. The two most prominent fragmentation processes for the pyrazole core are:

-

Expulsion of HCN: Loss of a 27 Da fragment from the molecular ion or related ions.[17]

-

Loss of N₂: Loss of a 28 Da fragment, often after the initial loss of a hydrogen atom ([M-H]⁺).[17]

Expert Insight: The presence and nature of substituents can dramatically alter these fundamental pathways.[17][18] For instance, a bulky substituent might favor its own cleavage, while a nitro group can introduce complex rearrangement pathways.[18][19] The choice of ionization technique (hard vs. soft) is therefore critical. EI provides rich fragmentation data, while softer techniques like Electrospray Ionization (ESI) are excellent for preserving the molecular ion, which is crucial for accurate molecular weight determination.[16]

Diagram 2: Common Fragmentation Pathways in EI-MS

Caption: Common EI fragmentation pathways for pyrazoles.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.[16]

-

For direct infusion, filter the sample through a 0.22 µm syringe filter.

-

-

Instrument Setup & Calibration:

-

Select the appropriate ionization mode (ESI for polar compounds to prioritize the molecular ion; EI for volatile compounds to obtain fragmentation data).[16]

-

Trustworthiness: Calibrate the mass spectrometer with a known standard immediately before analysis to ensure high mass accuracy. This is essential for High-Resolution Mass Spectrometry (HRMS), which can confirm the elemental formula.[16]

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ in ESI positive mode, or M⁺˙ in EI).

-

If structural elucidation is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to generate a daughter ion spectrum, which can then be interpreted.[16]

-

Functional Group Identification: Infrared (IR) & UV-Vis Spectroscopy

While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer rapid and valuable confirmatory data on functional groups and electronic conjugation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[16]

Expert Insight: The N-H stretching vibration is a key diagnostic peak, but its position and shape are highly dependent on hydrogen bonding. In the solid state (KBr pellet), intermolecular hydrogen bonding often results in a broad absorption band.[20] In dilute solution, this band becomes sharper and shifts to a higher wavenumber.

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for Substituted Pyrazoles [2][15][16][21]

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3100 - 3500 (often broad) | Indicates the presence of the pyrrole-like NH. Broadness suggests hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the aromatic nature of the ring. |

| C=N Stretch | 1580 - 1620 | Characteristic of the pyrazole ring.[15] |

| C=C Stretch | 1450 - 1550 | Aromatic ring stretching vibrations. |

| C-N Stretch | 1200 - 1300 | Stretching vibration within the pyrazole ring.[22] |

| Substituent Groups | Variable | e.g., C=O stretch (ketone, ester) at 1650-1750; NO₂ stretch at ~1550 and ~1350.[21][23] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system.[16]

Expert Insight: The absorption maximum (λmax) is sensitive to the extent of conjugation. Adding conjugated substituents (e.g., phenyl rings, azo groups) to the pyrazole core will cause a bathochromic (red) shift to longer wavelengths.[24][25] This technique is particularly useful in quality control to confirm the presence of the expected chromophore.

Experimental Protocols: FT-IR and UV-Vis

-

FT-IR Spectroscopy:

-

UV-Vis Spectroscopy:

Integrated Characterization Strategy

Diagram 3: Integrated Spectroscopic Characterization Workflow

Caption: A synergistic workflow for pyrazole characterization.

By integrating the molecular formula from MS, the functional groups from IR, the electronic system from UV-Vis, and the definitive connectivity from a suite of NMR experiments, one can achieve an unambiguous and trustworthy characterization of any substituted pyrazole derivative.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry (RSC). [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

A vibrational assignment for pyrazole. Royal Society of Chemistry (RSC). [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Taylor & Francis Online. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

-

1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry (RSC). [Link]

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health (NIH). [Link]

-

Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]

-

UV–Vis spectrum of compound 3c. ResearchGate. [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. [Link]

-

Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [Link]

-

Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Institutes of Health (NIH). [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. connectjournals.com [connectjournals.com]

- 16. benchchem.com [benchchem.com]

- 17. BiblioBoard [openresearchlibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of pyrazole chemistry and data from structurally related analogues, this document will detail its synthesis, predicted physicochemical and spectroscopic properties, key chemical reactivity, and potential therapeutic applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and antimicrobial agents. The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile, making compounds like Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate valuable intermediates in the quest for novel therapeutics.[2]

This guide will focus on a specific, yet underexplored, member of this family, providing researchers and drug development professionals with a foundational understanding of its chemical characteristics and potential utility.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The logical synthetic approach would begin with the cyclization of a β-dicarbonyl compound with benzylhydrazine to form the N-benzylated pyrazole ring. Subsequent regioselective bromination at the C4 position would yield the target compound.

Experimental Protocol: Proposed Synthesis of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Step 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add benzylhydrazine (1 equivalent).

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Bromination of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

-

Dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Structural Visualization

The molecular structure of the target compound is presented below.

Caption: Molecular graph of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Physicochemical and Spectroscopic Properties

The precise physicochemical and spectroscopic data for this compound are not published. However, based on the analysis of structurally similar pyrazole derivatives, a set of predicted properties can be established to guide researchers.[4][5]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | Based on the chemical structure |

| Molecular Weight | 323.19 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Similar substituted pyrazoles are solids at room temperature. |

| Melting Point | Not available; expected to be a defined range | Similar compounds have melting points in the range of 80-150°C.[5][6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) | The presence of the benzyl and ethyl ester groups increases lipophilicity. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds.[4] Below are the predicted key spectroscopic features for Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.3 - 1.4 | Triplet | ~7.1 |

| Ethyl -CH₂ | 4.3 - 4.4 | Quartet | ~7.1 |

| Methyl -CH₃ | 2.4 - 2.5 | Singlet | - |

| Benzyl -CH₂ | 5.4 - 5.5 | Singlet | - |

| Benzyl Ar-H | 7.2 - 7.4 | Multiplet | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~61 |

| Methyl -CH₃ | ~12 |

| Benzyl -CH₂ | ~55 |

| Pyrazole C4-Br | ~95 |

| Benzyl Ar-C | 127 - 136 |

| Pyrazole C3, C5 | 140 - 150 |

| Ester C=O | ~162 |

IR (Infrared) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C-N stretch | 1500 - 1550 | Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-Br stretch | 550 - 650 | Medium-Weak |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate is primarily dictated by the bromine atom at the C4 position and the ethyl ester at the C3 position. These functional groups serve as versatile handles for further molecular elaboration.

Reactions at the C4-Position: The Power of the Bromo Group

The bromine atom on the pyrazole ring is a key functional group for introducing molecular diversity.[2] It is well-established that 4-bromopyrazoles are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions.[7]

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or vinyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append unsaturated side chains.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, provides access to alkynylated pyrazoles.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the formation of C-N bonds, introducing a wide range of amino functionalities.

Caption: Key cross-coupling reactions of the 4-bromopyrazole core.

Transformations of the Ethyl Ester Group

The ethyl ester at the C3 position provides another avenue for chemical modification:

-

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification will yield the corresponding carboxylic acid. This introduces a new functional group for amide coupling or other transformations.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with the use of coupling agents, can form a variety of amides.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Discovery

The structural motifs present in Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate are frequently found in compounds with significant biological activity.[8][9] The ability to readily diversify the molecule through the C4-bromo and C3-ester functionalities makes it an attractive scaffold for generating libraries of compounds for high-throughput screening.

Potential therapeutic areas for derivatives of this compound include:

-

Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a pyrazole core.

-

Inflammatory Diseases: Pyrazole-containing compounds have shown promise as inhibitors of enzymes involved in inflammatory pathways.[10]

-

Infectious Diseases: The pyrazole scaffold has been explored for the development of novel antibacterial and antifungal agents.

The synthetic versatility of this molecule allows for a systematic exploration of the chemical space around the pyrazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in a drug discovery program.

Conclusion

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. While specific experimental data for this compound is limited, a thorough understanding of its predicted chemical properties and reactivity can be derived from the extensive literature on related pyrazole derivatives. This guide provides a solid foundation for researchers and scientists to leverage the synthetic potential of this compound in their drug discovery and development endeavors. The strategic use of its functional handles opens the door to the creation of novel chemical entities with the potential to address unmet medical needs.

References

- Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles. Molecules, 22(9), 1434.

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). BenchChem.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). BenchChem.

- Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxyl

- Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. (n.d.). SGT Life Sciences.

- Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366.

- Ethyl 1H-pyrazole-3-carboxyl

- Anwer, K. E., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17768.

- Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. (1996). Tetrahedron Letters, 37(7), 1003–1006.

- Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2021). RSC Advances, 11(48), 30285-30296.

- Ethyl 1-benzyl-4-broMo-3-Methyl-1H-pyrazole-5-carboxylate | 1352925-94-0. (2022). Chemicalbook.

- ethyl 1H-pyrazole-4-carboxyl

- ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxyl

- Jia, J., et al. (2011). Ethyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468.

- 1352925-94-0|Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxyl

- Ethyl pyrazole-3-carboxylate - Safety D

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- ethyl 4-pyrazole carboxylate, 37622-90-5. (n.d.). The Good Scents Company.

- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.

- The Significance of Pyrazole Intermediates: Focusing on 4-Bromo-1H-Pyrazole (CAS: 2075-45-8). (n.d.). BenchChem.

- Herrag, L., et al. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Molbank, 2006(3), M494.

- 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. (n.d.). Chemical Register.

- Ethyl 1-benzyl-3-(4-bromophenyl)

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). Journal of the Mexican Chemical Society, 56(3), 274-277.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2019). New Journal of Chemistry, 43(3), 1356-1367.

- Jia, J., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1918.

- 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide. (2025). Chemsrc.

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).

- Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2014). Journal of Molecular Structure, 1075, 41-48.

- SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies, (4), 10-19.

- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (n.d.).

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). Journal of the Mexican Chemical Society, 56(3), 274-277.

- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.).

- 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem.

- 83405-75-8|Ethyl 4-bromo-5-(tert-butyl)

- Ethyl 1-benzyl-3-(4-bromophenyl)

- Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(8), o1918.

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 6. Ethyl pyrazole-3-carboxylate - Safety Data Sheet [chemicalbook.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. mdpi.com [mdpi.com]

- 9. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Benzyl-Pyrazole Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 1-benzyl-pyrazole compounds. This class of molecules is of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Elucidating their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR) and driving rational drug design.

The Strategic Imperative for Crystallization

The journey to a crystal structure begins with the synthesis and, critically, the crystallization of the target 1-benzyl-pyrazole compound. The quality of the single crystals obtained directly dictates the quality of the diffraction data and, consequently, the accuracy of the final structure.

Synthesis of 1-Benzyl-Pyrazole Derivatives

The synthesis of 1-benzyl-pyrazole derivatives often involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or a suitable precursor. For instance, 1-benzyl-1H-pyrazoles can be synthesized by reacting benzylhydrazine with various diketones. The substituents on both the benzyl and pyrazole rings can be varied to modulate the compound's physicochemical and biological properties.

The Art and Science of Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. It is a process that relies on slowly bringing a saturated solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice.

Experimental Protocol: Vapor Diffusion for Crystallization

A commonly successful method for growing single crystals of organic molecules like 1-benzyl-pyrazoles is vapor diffusion. This technique can be performed in two common setups: hanging drop and sitting drop.

-

Preparation of the Sample Solution: Dissolve the purified 1-benzyl-pyrazole compound in a suitable solvent (the "good" solvent) to near saturation. Common solvents include methanol, ethanol, acetone, or ethyl acetate.

-

Setup (Hanging Drop):

-

Pipette 1-2 µL of the sample solution onto a siliconized glass coverslip.

-

Invert the coverslip and place it over a well of a crystallization plate containing a larger volume (e.g., 500 µL) of a "precipitant" or "bad" solvent in which the compound is less soluble (e.g., water, hexane).

-

Seal the well with vacuum grease to create a closed system.

-

-

Mechanism of Crystallization: The vapor of the more volatile "good" solvent slowly diffuses from the drop to the reservoir, increasing the concentration of the 1-benzyl-pyrazole in the drop. Simultaneously, the vapor of the less volatile "bad" solvent diffuses from the reservoir to the drop, decreasing the solubility of the compound. This gradual increase in supersaturation promotes slow and ordered crystal growth.

-

Incubation and Observation: Store the crystallization plate in a vibration-free environment at a constant temperature. Monitor the drops periodically under a microscope for the appearance of single crystals over days to weeks.

Causality in Solvent Selection: The choice of solvents is critical. The "good" solvent must fully dissolve the compound, while the "bad" solvent should be miscible with the "good" solvent but cause the compound to precipitate. The relative vapor pressures of the two solvents will control the rate of diffusion and, therefore, the rate of crystallization. A slower rate generally yields higher quality crystals.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Crystallographic Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: A schematic of the single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A high-quality, single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors. This results in a reflection file containing the Miller indices (h, k, l) and the intensity of each reflection.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment. For small molecules like 1-benzyl-pyrazoles, direct methods or Patterson methods are typically used to obtain an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Key Crystallographic Parameters

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal and molecular structure.

Table: Essential Crystallographic Data for a Hypothetical 1-Benzyl-Pyrazole Derivative

| Parameter | Description | Typical Value/Information |

| Crystal Data | ||

| Formula | Chemical formula | C₁₇H₁₅N₃O₂ |

| Formula Weight | Molecular weight | 293.32 |

| Crystal System | The crystal system (e.g., Monoclinic) | Monoclinic |

| Space Group | The symmetry of the crystal lattice (e.g., P2₁/c) | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 8.5, b = 15.2, c = 11.8 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 105.2, γ = 90 |

| V (ų) | Volume of the unit cell | 1475.3 |

| Z | Number of molecules in the unit cell | 4 |

| Data Collection | ||

| Radiation type | X-ray source (e.g., Mo Kα) | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | Temperature of data collection | 100(2) |

| Refinement | ||

| R₁ [I > 2σ(I)] | R-factor for observed reflections | 0.045 |

| wR₂ (all data) | Weighted R-factor for all reflections | 0.120 |

| Goodness-of-fit (S) | Indicator of the quality of the refinement | 1.05 |

Deeper Insights: Analyzing Intermolecular Interactions

The crystal packing of 1-benzyl-pyrazole compounds is governed by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the material and its behavior in biological systems.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that partitions the electron density in a crystal into regions associated with each molecule.

Diagram: Interpreting Hirshfeld Surface Maps

Caption: Key features of Hirshfeld surface analysis for interpreting intermolecular interactions.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. The 2D fingerprint plot, a histogram of the distances from the surface to the nearest atom inside (d_i) and outside (d_e), provides a quantitative summary of the different types of interactions.

Conclusion and Future Directions

The crystal structure analysis of 1-benzyl-pyrazole compounds provides invaluable, atom-level insights into their molecular conformation and supramolecular assembly. This knowledge is a cornerstone for the rational design of new derivatives with enhanced therapeutic efficacy. The integration of crystallographic data with computational methods, such as Hirshfeld surface analysis and density functional theory (DFT) calculations, offers a powerful synergy for a deeper understanding of structure-property relationships. As synthetic methodologies and crystallographic techniques continue to advance, we can anticipate an accelerated pace of discovery in the exciting field of pyrazole-based drug development.

References

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

LookChem. (n.d.). What is Hirshfeld Surface Analysis. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Spivey, A. C. (n.d.). Crystallographic Refinement. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

SCIRP. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]

-

MDPI. (2022). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Retrieved from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

-

NPTEL. (2019, May 6). Data Handling (Solution and Refinement) using Various Crystallographic Packages. Retrieved from [Link]

-

SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

PubMed Central. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

-

PubMed Central. (n.d.). Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber. Retrieved from [Link]

-

Humana Press. (n.d.). Recent Developments for Crystallographic Refinement ofMacromolecules. Retrieved from [Link]

-

Watkin, D. (2011, April 27). Crystals User Guide - Chapter 8: Refinement. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability of Brominated Pyrazole Esters

Introduction: The Pivotal Role of Brominated Pyrazole Esters in Modern Drug Discovery

Brominated pyrazole esters represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The incorporation of a bromine atom onto the pyrazole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The ester functionality, while often crucial for activity, can also present challenges in terms of solubility and hydrolytic stability. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of these compounds is paramount for the successful progression of a drug candidate from discovery to clinical application.

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for assessing the solubility and stability of brominated pyrazole esters. It is designed to be a practical resource, offering not just theoretical background but also actionable, field-proven protocols and insights to navigate the complexities of these critical physicochemical properties.

I. Solubility Profile of Brominated Pyrazole Esters

The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. For brominated pyrazole esters, solubility is a multifaceted property governed by the interplay of the aromatic pyrazole core, the lipophilic bromine substituent, and the polar ester group.

Theoretical Framework: Factors Influencing Solubility

The aqueous and organic solubility of brominated pyrazole esters is influenced by several key structural features:

-

The Pyrazole Ring: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), contributing to its moderate polarity.[2]

-

Bromine Substitution: The introduction of one or more bromine atoms significantly increases the lipophilicity and molecular weight of the molecule, which generally leads to a decrease in aqueous solubility.[3] The position of the bromine atom on the pyrazole ring can also influence crystal packing and, consequently, the energy required to dissolve the solid, further impacting solubility.

-

The Ester Group: The ester functionality introduces a polar element to the molecule, capable of acting as a hydrogen bond acceptor. However, the overall contribution of the ester to solubility is dependent on the nature of the alkyl or aryl group attached to the oxygen atom.

-

pH-Dependent Solubility: Pyrazoles are weakly basic and can be protonated at the pyridine-like nitrogen under acidic conditions.[4] The pKa of the pyrazole ring is typically in the range of 2-3. Therefore, the aqueous solubility of brominated pyrazole esters is expected to increase at lower pH values due to the formation of the more soluble protonated species. Conversely, the ester group can be susceptible to hydrolysis at both acidic and basic pH, which can complicate solubility measurements.[4][5]

Solubility in Organic Solvents

While specific quantitative data for a wide range of brominated pyrazole esters is not extensively available in the public domain, their solubility in common organic solvents can be predicted based on their structural characteristics.

Table 1: Predicted Qualitative Solubility of a Representative Brominated Pyrazole Ester

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are excellent at disrupting crystal lattice forces and can solvate both the polar and non-polar regions of the molecule.[6][7] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability to hydrogen bond with the pyrazole nitrogen and ester carbonyl group enhances solubility. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity that can accommodate the different functional groups of the molecule. |

Experimental Determination of Solubility

Accurate determination of solubility is crucial. Two common experimental approaches are kinetic and thermodynamic solubility assays.

Experimental Protocol 1: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a large number of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the brominated pyrazole ester in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Aqueous Buffer Addition: To a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small, fixed volume of each DMSO stock concentration to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Experimental Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility and is considered the gold standard for lead optimization and preclinical development.

Methodology:

-

Compound Addition: Add an excess amount of the solid brominated pyrazole ester to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, various organic solvents) in a glass vial.

-

Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Caption: High-level workflows for kinetic and thermodynamic solubility assays.

In-Silico Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic models like COSMO-RS are powerful tools for this purpose.[8][9][10][11][12]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based method can predict the solubility of a compound in various solvents by calculating the chemical potential of the solute in the solvent. It is particularly useful for screening different solvents and understanding the thermodynamics of the dissolution process.[8][9][10][11][12]

II. Stability Assessment of Brominated Pyrazole Esters

The stability of a drug candidate is a critical quality attribute that influences its shelf-life, safety, and efficacy. For brominated pyrazole esters, the primary stability concerns are hydrolysis of the ester linkage, and thermal and photolytic degradation.

Chemical Stability: Hydrolysis

Ester hydrolysis is a common degradation pathway for many drug molecules and is often the primary route of degradation for brominated pyrazole esters in aqueous environments.[13]

Mechanism:

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the alcohol.

Factors Influencing Hydrolytic Stability:

-

pH: The rate of hydrolysis is highly pH-dependent, with the slowest rate typically occurring in the neutral pH range.

-

Steric Hindrance: Bulky groups near the ester carbonyl can sterically hinder the approach of water or hydroxide ions, thereby slowing the rate of hydrolysis.

-

Electronic Effects: Electron-withdrawing groups on the acyl or alcohol portion of the ester can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability.

Some studies have shown that pyrazole ester derivatives can be rapidly hydrolyzed in aqueous buffer at pH 8, with half-lives of 1-2 hours.[13] However, the introduction of substituents in the ortho positions of an aryl ester can significantly improve hydrolytic stability.[13]

Experimental Protocol 3: Forced Hydrolysis Study

This study is designed to assess the susceptibility of a brominated pyrazole ester to acid- and base-catalyzed hydrolysis.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration suitable for analysis.

-

Basic: Dilute the stock solution in 0.1 M NaOH to the same final concentration.

-

Neutral: Dilute the stock solution in purified water.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralization and Analysis: Neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant and half-life at each pH.

Thermal Stability

Understanding the thermal stability of a compound is crucial for determining appropriate manufacturing and storage conditions. While specific data for brominated pyrazole esters is limited, the thermal degradation pathways can be inferred from related compound classes.[14][15][16][17]

Predicted Degradation Pathways:

-

Decarboxylation: The ester group may be lost through decarboxylation, especially if the pyrazole ring is substituted with activating groups.

-

Cleavage of the Ester Bond: The ester bond can cleave to form the corresponding carboxylic acid and alcohol/phenol.

-

Debromination: At higher temperatures, cleavage of the carbon-bromine bond can occur, leading to the formation of debrominated species and potentially brominated degradation products.[3][18][19][20][21]

-

Ring Opening: The pyrazole ring itself is generally thermally stable but can undergo ring-opening reactions under harsh conditions.[22]

Analytical Techniques:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on the decomposition temperature.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on melting point, phase transitions, and decomposition.

Photostability

Exposure to light can induce photochemical degradation of drug molecules, leading to loss of potency and the formation of potentially toxic degradants. The photostability of brominated pyrazole esters should be evaluated according to ICH Q1B guidelines.[13][18][19][23]

Predicted Photodegradation Pathways:

-

Debromination: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to the formation of debrominated products. This is a common photodegradation pathway for brominated aromatic compounds.[13][20]

-

Ester Cleavage: The ester linkage may be cleaved upon exposure to UV light.

-

Rearrangement and Oxidation: Photo-induced rearrangements of the pyrazole ring or oxidation of the molecule can also occur.

Experimental Protocol 4: Photostability Testing (ICH Q1B)

This protocol outlines the standard procedure for assessing the photostability of a new drug substance.

Methodology:

-

Sample Preparation: Prepare samples of the solid brominated pyrazole ester and a solution in a suitable solvent in chemically inert, transparent containers.

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and UVA light. The overall illumination should be at least 1.2 million lux hours, and the integrated near-ultraviolet energy should be at least 200 watt-hours per square meter.[18]

-

Dark Control: Protect a parallel set of samples from light to serve as dark controls.

-

Analysis: After exposure, analyze the samples and the dark controls using a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.

Caption: Potential degradation pathways for brominated pyrazole esters.

III. Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. For brominated pyrazole esters, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is typically the method of choice.[24][25][26]

Proposed Starting HPLC Method

-

Column: A C18 column with a particle size of 1.8-3.5 µm is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

-

Detection: UV detection at the λmax of the brominated pyrazole ester. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Flow Rate: Typically 0.5-1.0 mL/min for HPLC and 0.3-0.5 mL/min for UPLC.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible retention times.

Forced Degradation Study for Method Development

A forced degradation study is essential for developing and validating a stability-indicating method.[18][23][27]

Experimental Protocol 5: Comprehensive Forced Degradation Study

Methodology:

-

Prepare Solutions: Prepare solutions of the brominated pyrazole ester in a suitable solvent.

-

Apply Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to light as per ICH Q1B guidelines.

-

-

Analyze Samples: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

-

Method Optimization: Adjust the chromatographic conditions (e.g., gradient profile, mobile phase pH) to achieve adequate separation of all degradation products from the parent peak and from each other. The goal is to achieve a resolution of >1.5 between all peaks.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Conclusion